Methyl 2-methylnicotinate
Description
Significance within Pyridine (B92270) Chemistry and Heterocyclic Compounds Research
The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of substituents onto this ring, as seen in methyl 2-methylnicotinate, allows for the fine-tuning of its chemical and physical properties. The methyl group at the 2-position and the methyl carboxylate group at the 3-position electronically influence the pyridine ring, affecting its reactivity and potential for further chemical transformations.
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and capable of coordinating to metal centers. This characteristic allows pyridine derivatives to act as ligands in coordination chemistry, with applications in catalysis. researchgate.net The specific substitution pattern of this compound can influence the steric and electronic environment of the metal center in such complexes. Research into substituted pyridines like this contributes to a deeper understanding of structure-activity relationships within this broad class of heterocyclic compounds.
Role as a Precursor in Complex Organic Molecule Synthesis
This compound serves as a valuable starting material and intermediate in the synthesis of more complex organic molecules. thermofisher.com The ester functional group is amenable to a variety of transformations. For instance, it can undergo hydrolysis to form the corresponding carboxylic acid, 2-methylnicotinic acid, or it can be converted into amides by reacting with amines. These transformations are key steps in building larger molecular architectures.
A notable application is its use in the preparation of bicyclic nitrogen-containing heterocycles. thermofisher.comchemicalbook.com Furthermore, synthetic routes have been developed that utilize this compound as a key building block. For example, a multi-step process can begin with an ester condensation reaction involving a nicotinate (B505614) derivative, followed by a series of reactions like ring-opening, reduction, halogenation, and amination ring-closure to yield complex target molecules. The development of efficient preparation methods for 2-methylnicotinate, which avoid hazardous reagents like acrolein and aim for high yields, is an active area of research, highlighting its importance as a precursor. google.com
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound, based on publicly available data.
| Property | Value | Source(s) |
| Molecular Formula | C8H9NO2 | chemicalbook.comnih.govchemicalbook.com |
| Molecular Weight | 151.16 g/mol | chemicalbook.comnih.govchemicalbook.com |
| IUPAC Name | methyl 2-methylpyridine-3-carboxylate | thermofisher.comnih.gov |
| CAS Number | 65719-09-7 | nih.govchemicalbook.com |
| Physical Form | Oil; Liquid | thermofisher.comchemicalbook.com |
| Color | Colorless to Dark Yellow/Brown | thermofisher.comchemicalbook.com |
| Boiling Point | 102-104°C at 10 mm Hg | chemicalbook.comlongkechem.com |
| Density | ~1.104 g/cm³ (Predicted) | chemicalbook.comlongkechem.com |
| Refractive Index | 1.5130-1.5180 (at 20°C) | thermofisher.com |
| Solubility | Soluble in chloroform (B151607) and methanol. | chemicalbook.comchemicalbook.comlongkechem.com |
Functional Group Interconversions
The primary functional groups of this compound, the ester and the pyridine nitrogen, are key sites for chemical modification.
Ester Hydrolysis to 2-Methylnicotinic Acid
The methyl ester group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-Methylnicotinic acid. This transformation is a fundamental reaction for converting the ester into a versatile intermediate for the synthesis of other compounds, such as amides or more complex pharmaceuticals. google.comgoogle.com A common method involves treating the ester with a base, such as lithium hydroxide (B78521), in a mixture of solvents like tetrahydrofuran (B95107) and water. Subsequent acidification yields the desired carboxylic acid in high purity. google.com
A patented process details the synthesis of 2-methylnicotinic acid from this compound with a high yield. google.com The reaction involves stirring the ester with lithium hydroxide monohydrate in a tetrahydrofuran/water solvent system, followed by concentration and acidification with hydrochloric acid to precipitate the product. google.com
Table 1: Conditions for Ester Hydrolysis of this compound
| Reagents | Solvents | Reaction Time | Yield | Reference |
| This compound, LiOH·H₂O, 3N HCl | Tetrahydrofuran (THF), Water | 30 minutes | 98% | google.com |
Pyridine Nitrogen Functionalization Reactions
The lone pair of electrons on the pyridine nitrogen atom allows for functionalization reactions, most notably the formation of N-oxides. The oxidation of the nitrogen atom in a pyridine ring can alter the electronic properties of the molecule, enhancing the reactivity of the ring, particularly at the ortho and para positions. researchgate.net This strategy is key for various C-H functionalization approaches. researchgate.netrsc.org
While direct N-oxidation of this compound is not extensively detailed in the provided search results, the synthesis of N-oxides from structurally similar substituted methylnicotinates is well-established. For instance, methyl 4-bromo-6-methylnicotinate can be converted to its corresponding N-oxide, 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide. rsc.org This suggests that this compound would similarly undergo N-oxidation using appropriate oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide.
Nucleophilic and Electrophilic Aromatic Substitution Reactions
The pyridine ring's electronic nature dictates its behavior in aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically nucleophilic, but the presence of electron-withdrawing substituents can render them electrophilic and susceptible to nucleophilic attack. chemistrysteps.comwikipedia.org In this compound, the pyridine nitrogen acts as a strong electron-withdrawing group, decreasing the electron density of the ring. This effect, compounded by the ester group, activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgopenstax.orglumenlearning.com Subsequent elimination of a leaving group restores the ring's aromaticity. openstax.org For SNAr to occur, a good leaving group (like a halide) must be present on the ring, typically at a position ortho or para to an electron-withdrawing group, which allows for resonance stabilization of the Meisenheimer complex. chemistrysteps.comopenstax.org
Electrophilic Aromatic Substitution (EAS): In contrast to SNAr, the electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution (EAS). lumenlearning.commasterorganicchemistry.com The nitrogen atom's electronegativity reduces the ring's nucleophilicity, making it less reactive towards electrophiles. libretexts.org Such reactions, if they occur, typically require harsh conditions and proceed much slower than on electron-rich aromatic rings like benzene (B151609). masterorganicchemistry.com The reaction involves the attack of an electrophile on the aromatic ring, forming a carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.commasterorganicchemistry.com
Heterocyclic Ring Modifications and Rearrangements
Advanced synthetic methods allow for the modification of the pyridine scaffold itself. One such transformation is the conversion of a pyridine ring into a benzene ring through a process of skeletal editing. nih.gov This nitrogen-to-carbon "transmutation" involves a sequence of reactions that includes ring-opening of the pyridine, followed by olefination, electrocyclization, and aromatization. nih.gov While this specific sequence has not been explicitly reported for this compound, it represents a potential pathway for profound structural modification applicable to substituted pyridines, allowing for the installation of diverse functional groups onto the resulting benzene ring. nih.gov
Catalytic Hydrogenation and Other Reductive Transformations
The pyridine ring and the ester group of this compound can undergo reduction under specific conditions.
Ring Hydrogenation: Catalytic hydrogenation of the pyridine ring leads to the corresponding piperidine (B6355638) derivative. This transformation typically requires a catalyst and hydrogen gas, often under pressure. The complete saturation of the aromatic ring disrupts its aromaticity, resulting in a saturated heterocyclic system.
Ester Reduction: The methyl ester group can be reduced to a primary alcohol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), rather than catalytic hydrogenation which primarily targets the aromatic ring. This reaction would convert the ester functionality at the C3 position into a hydroxymethyl group.
Table 2: Potential Reductive Transformations of this compound
| Functional Group | Reaction Type | Typical Reagents/Conditions | Product Type |
| Pyridine Ring | Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Rh/C; Elevated pressure and temperature | Piperidine derivative |
| Methyl Ester | Chemical Reduction | Lithium aluminum hydride (LiAlH₄) in ether or THF | Primary alcohol |
Oxidative Reaction Pathways
Besides N-oxidation, other parts of the this compound molecule can be oxidized. The methyl group at the C2 position is a potential site for oxidation. The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a common transformation. environmentclearance.nic.in For example, 2-methyl-5-ethylpyridine can be oxidized using nitric acid at elevated temperatures to produce the corresponding nicotinic acid. environmentclearance.nic.ingoogle.com This suggests that under strong oxidizing conditions (e.g., with KMnO₄ or hot nitric acid), the 2-methyl group of this compound could potentially be oxidized to a carboxylic acid group, forming a pyridine-2,3-dicarboxylic acid derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWBYHFWALOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426734 | |
| Record name | Methyl 2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65719-09-7 | |
| Record name | Methyl 2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65719-09-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 Methylnicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive tool for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Structural Elucidation
In the ¹H NMR spectrum of methyl 2-methylnicotinate, distinct signals corresponding to the different types of protons are observed. A patent for the preparation of this compound reports the following characteristic chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃) as a solvent: google.com
Computational Chemistry and Theoretical Studies of Methyl 2 Methylnicotinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometric parameters of molecules. By approximating the exchange-correlation energy, DFT can provide accurate results with reasonable computational cost. A typical DFT study on Methyl 2-methylnicotinate would involve geometry optimization to find the lowest energy arrangement of its atoms. This optimization would yield crucial data such as bond lengths, bond angles, and dihedral angles.
However, no dedicated studies presenting optimized geometrical parameters for this compound using DFT methods are currently available in published literature. While studies on the related compound, methyl nicotinate (B505614), have been performed, these results cannot be directly extrapolated to this compound due to the electronic and steric influence of the additional methyl group at the 2-position. researchgate.netnih.govresearchgate.net
Ab Initio Calculations for Thermochemical Properties
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods are often employed to calculate thermochemical properties like the enthalpy of formation, Gibbs free energy, and entropy.
A computational study on the thermochemistry of this compound would typically employ high-level ab initio methods to calculate these properties in the gas phase. Such data is vital for understanding the compound's stability and its behavior in chemical reactions. A search of the scientific literature did not yield any studies that have reported the ab initio calculation of thermochemical properties specifically for this compound. For comparison, experimental and computational studies have been conducted to determine the gaseous enthalpy of formation for the parent compound, methyl nicotinate. researchgate.net
Prediction and Interpretation of Spectroscopic Data
Computational methods are powerful tools for predicting and interpreting various types of spectra, including vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to UV-Vis absorption peaks.
A computational analysis of this compound's spectroscopic properties would provide theoretical IR, Raman, and UV-Vis spectra. These predicted spectra are invaluable for interpreting experimental data and assigning specific vibrational modes and electronic transitions. Despite the existence of experimental spectral data for related compounds, and even patents mentioning the characterization of this compound, there are no published computational studies that predict and interpret its spectroscopic data. google.comresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. This allows for the determination of reaction pathways, activation energies, and reaction kinetics.
For this compound, computational studies could explore its synthesis, degradation, or its participation in various chemical transformations. For instance, a patent describes a synthesis route for this compound, but a computational investigation of the underlying reaction mechanism is absent. google.com No computational studies focused on elucidating reaction mechanisms involving this compound have been found in the literature.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, like this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by scanning the potential energy surface (PES) as a function of one or more dihedral angles. For this compound, a key conformational feature is the rotation of the methyl ester group relative to the pyridine (B92270) ring.
A detailed conformational analysis would reveal the preferred orientation of the ester group and the energy required for its rotation, which can influence the molecule's physical properties and reactivity. Studies on the parent methyl nicotinate have identified the s-trans conformer as being significant. acs.org However, a specific potential energy surface map or a detailed conformational analysis for this compound has not been reported in the scientific literature.
Mechanistic Investigations of Reactions Involving Methyl 2 Methylnicotinate
Kinetics and Thermodynamics of Transformation Pathways
The rate of these reactions can be influenced by several factors, including pH and steric hindrance. For example, the rate of acylation reactions involving methyl 2-methylnicotinate has been observed to be affected by the pH of the reaction medium. rsc.org Furthermore, steric hindrance from substituents on related nicotinic acid derivatives can lead to slower reaction kinetics.
Thermodynamic studies provide information on the energy changes and stability of reactants and products. While specific thermodynamic data for many reactions involving this compound are not extensively reported in the provided context, related studies on nicotinic acid (a parent compound) have investigated its thermal behavior, including sublimation and evaporation processes. researchgate.net Such studies determine key thermodynamic parameters like activation energy and pre-exponential factors, which are crucial for understanding the feasibility and spontaneity of a reaction. researchgate.net In the context of complex syntheses, the relative thermodynamic stabilities of different stereoisomers can influence the final product distribution. For example, in the synthesis of complex alkaloids, the calculated energy differences between cis and trans-ring fusions of intermediates can explain the observed stereochemical outcomes. nih.gov
Table 1: Kinetic Data for Acylation Reaction
| Reactant | Order of Reaction |
| 3'-AMP | 0.98 |
| NAI (N-acylimidazole derived from 2-methyl nicotinic acid) | 1.1 |
| Overall Reaction | 2.1 |
This data supports a bimolecular reaction mechanism. rsc.org
Elucidation of Reaction Mechanisms via Intermediate Identification
The identification of reaction intermediates is a cornerstone in elucidating the step-by-step pathway of a chemical reaction. For reactions involving this compound, various analytical techniques are employed to detect and characterize these transient species. A common approach involves the use of spectroscopic methods to monitor the reaction progress and identify intermediates.
In the synthesis of complex molecules where this compound or its derivatives are used as starting materials, the reaction mechanism can be inferred by isolating and characterizing intermediate products. For example, in a multi-step synthesis of alkaloids, an intermediate with nine prochiral carbons was converted in three steps to form nine new stereocenters. nih.gov The stereochemistry of the final product was rationalized by considering the thermodynamic preferences of a ring-tautomer intermediate. nih.gov
Furthermore, in acylation reactions, the formation of an N-acylimidazole (NAI) intermediate from 2-methyl nicotinic acid has been identified. rsc.org The subsequent reaction of this intermediate with a nucleotide leads to the acylated product. rsc.org The reaction pathway can also involve competing side reactions, such as the hydrolysis of the NAI intermediate. rsc.org
Role of Catalysis in Directing Reaction Selectivity and Efficiency
Catalysts can influence different aspects of selectivity, including regioselectivity, chemoselectivity, and stereoselectivity. ethz.ch The choice of catalyst and ligands can be crucial in overcoming the inherent reactivity of a substrate to favor a particular reaction pathway. ethz.ch For instance, in cross-coupling reactions, different metal catalysts like palladium and copper can lead to different regioselectivities. ethz.ch
The efficiency of a catalytic process is often measured by its turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst. Highly efficient catalysts can achieve high TONs, making the process more economical and sustainable. acs.org The development of novel nanomaterials as catalysts and photocatalysts is an active area of research, with applications in organic transformations and environmental remediation. vnit.ac.in
In the context of synthesizing complex molecules, catalysts are instrumental in controlling the stereochemical outcome of a reaction. For example, in the synthesis of piperidines, hydrogenation of a pyridine (B92270) precursor using a palladium on carbon (Pd/C) catalyst resulted in the formation of a specific diastereoisomer due to steric hindrance directing the approach of the hydrogen. whiterose.ac.uk
Table 2: Catalyst and Reaction Type
| Catalyst Type | Reaction | Purpose |
| Palladium (Pd) | Cross-coupling | C-C bond formation |
| Copper (Cu) | Diamination | C-N bond formation |
| Rhodium (Rh) | Hydroformylation | C-C bond formation with regioselectivity |
| Ruthenium (Ru) | meta-functionalization | C-H activation |
| Organocatalysts | Asymmetric synthesis | Enantioselective transformations |
This table provides examples of catalyst types and their applications in directing selectivity in various organic reactions. ethz.chacs.orggoogle.com
Stereochemical Outcomes and Control in Asymmetric Synthesis
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is of paramount importance in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. whiterose.ac.uk In reactions involving this compound or its derivatives, controlling the stereochemistry is crucial when new chiral centers are formed.
Several strategies are employed to control the stereochemical outcome of a reaction. One common approach is the use of chiral catalysts, which can be either metal-based or organic molecules (organocatalysts). google.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For example, organocatalysts have been shown to provide a high degree of stereochemical control in various reactions. google.com
Another strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.
The stereochemical outcome can also be influenced by the inherent structure of the reactants and intermediates. In the synthesis of the alkaloid himgaline, the stereochemistry of the final product was a result of a relay of stereochemical information from a single stereocenter in an early intermediate to nine new stereocenters formed in subsequent steps. nih.gov The thermodynamic stability of different diastereomeric intermediates can also play a significant role in determining the final stereochemistry. nih.gov
Table 3: Strategies for Stereochemical Control
| Strategy | Description | Example |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Organocatalysts for enantioselective reactions. google.com |
| Chiral Auxiliaries | A chiral moiety temporarily attached to the substrate to direct the reaction. | Use of homochiral phospholidinone templates in conjugate additions. ucl.ac.uk |
| Substrate Control | The inherent chirality of the starting material or an intermediate directs the formation of new stereocenters. | Relay of stereochemical information in the synthesis of himgaline. nih.gov |
Building Block for Bicyclic Nitrogen-Containing Heterocycles
The pyridine framework of this compound is a fundamental component in the synthesis of bicyclic nitrogen-containing heterocycles. These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents. nih.govgla.ac.uk Synthetic strategies often leverage the reactivity of the pyridine ring to construct fused or bridged ring systems. gla.ac.ukmasterorganicchemistry.com Methodologies such as intramolecular cyclization reactions can be employed, where functional groups appended to the nicotinate (B505614) scaffold react to form a second ring. For instance, tandem reactions like a Michael-Aldol annulation can be utilized to build complex bicyclic systems in a single, efficient step. ucl.ac.uk The development of such protocols enables the rapid assembly of bicyclic lactones and other complex structures that are otherwise challenging to synthesize. sapub.org
Intermediate in the Synthesis of Substituted Nicotinic Acid Derivatives
This compound is a crucial intermediate for producing various substituted nicotinic acid derivatives. google.com The ester group can be readily hydrolyzed to yield 2-methylnicotinic acid. google.com This carboxylic acid is a valuable precursor in its own right, notably serving as an intermediate for the specific ATP competitive IKK beta inhibitor drug ML-120B and the oncolytic drug BAY-1082439. google.com
The synthesis of this compound itself can be achieved through several routes, often avoiding hazardous reagents like acrolein by using alternatives such as 1,1,3,3-tetramethoxypropane (B13500) and β-aminocrotonic acid ester, leading to high yields and purity suitable for industrial production. google.com Furthermore, the core structure allows for the synthesis of a variety of substituted methyl pyridinecarboxylates through established chemical transformations. researchgate.net
A common laboratory-scale synthesis involves the esterification of the corresponding nicotinic acid with methanol, often catalyzed by a strong acid like sulfuric acid. unishivaji.ac.inorientjchem.orgchemicalbook.com
Table 1: Synthesis of Methyl Nicotinate Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nicotinic acid | Methanol, Sulfuric Acid | Methyl nicotinate | 70% | unishivaji.ac.in |
| 6-Methylnicotinic acid | Methanol, Sulfuric Acid | Methyl 6-methylnicotinate (B8608588) | 75% | chemicalbook.com |
Precursor in Medicinal Chemistry Research for Advanced Molecular Scaffolds
In medicinal chemistry, the term "molecular scaffold" refers to the core structure of a molecule, which is fundamental for designing new bioactive compounds. nih.govsemanticscholar.org this compound serves as a valuable precursor for creating advanced molecular scaffolds due to the versatility of the pyridine ring system. The ability to modify this core structure allows for the exploration of chemical space and the development of novel therapeutic agents. nih.govscilit.com
The pyridine moiety is a common feature in many pharmaceuticals, and derivatives of this compound are used to build more complex structures that can interact with biological targets. google.com The synthesis of novel bicyclic and polycyclic scaffolds from simple precursors is a key challenge in drug discovery, aiming to create molecules with improved properties such as binding affinity and specificity. nih.govucl.ac.uk The use of computational methods helps in the design and analysis of these molecular scaffolds, guiding the synthesis of new compounds with therapeutic potential. nih.govresearchgate.net
Utility in Catalyst-Controlled Regioselective Additions to Pyridinium (B92312) Salts
A significant application of nicotinic acid derivatives, including this compound, is in the catalyst-controlled regioselective addition of nucleophiles to their corresponding pyridinium salts. nih.gov Pyridinium salts are versatile electrophiles that can undergo nucleophilic addition at the C2, C4, or C6 positions to afford dihydropyridines (DHPs), which are valuable intermediates for synthesizing tetrahydropyridines and piperidines. nih.gov However, controlling the regioselectivity of this addition is a substantial challenge, often leading to mixtures of isomers. nih.gov
Recent research has demonstrated that the choice of catalyst can effectively control the site of nucleophilic addition. Specifically, the addition of aryl boron nucleophiles to pyridinium salts derived from nicotinic acid esters can be directed to either the C2 or C6 position depending on the phosphine (B1218219) ligand complexed with a rhodium catalyst. nih.gov
C6-Selectivity: Rhodium catalysts paired with large bite-angle ligands like BINAP favor addition at the C6 position.
C2-Selectivity: In contrast, rhodium catalysts with smaller bite-angle ligands, such as BOBPHOS and Quinox-P*, direct the nucleophile to the C2 position, yielding 1,2-dihydropyridines. nih.gov
This catalyst-driven regiodivergence provides a powerful tool for synthesizing specifically substituted nitrogen heterocycles with high enantioselectivity. nih.gov
Table 2: Catalyst-Controlled Regioselective Addition to Nicotinate-Derived Pyridinium Salts
| Catalyst Ligand | Selectivity | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| BINAP | C6-addition | 1,6-Dihydropyridines | Large bite-angle ligand | nih.gov |
| BOBPHOS | C2-addition | 1,2-Dihydropyridines | Smaller bite-angle ligand | nih.gov |
Contribution to the Construction of Diverse Polycyclic Architectures
The development of efficient methods for constructing polycyclic systems is a central goal in organic synthesis. organic-chemistry.org this compound and related heteroaromatic compounds can be incorporated into strategies aimed at building complex, multi-ring structures. nih.gov Modern synthetic approaches, such as "couple-close" strategies, merge cross-coupling reactions with intramolecular cyclizations to rapidly assemble diverse polycyclic frameworks from readily available materials like heteroaryl halides. nih.gov
These methods allow for the fusion of the pyridine ring of a nicotinate derivative with other ring systems, leading to spirocyclic, bridged, and other complex polycyclic architectures that are difficult to access through traditional synthetic routes. nih.gov The ability to construct such diverse and intricate molecular skeletons is crucial for exploring new areas of chemical space and discovering molecules with unique properties and biological activities. nih.govorganic-chemistry.org
Derivatization Strategies and Analogue Synthesis for Academic Exploration
Synthesis of Substituted Methyl 2-methylnicotinates for Structure-Reactivity Studies
The synthesis of substituted methyl 2-methylnicotinate derivatives is fundamental to understanding how different functional groups at various positions on the pyridine (B92270) ring influence the molecule's reactivity and biological interactions. A common strategy involves the Bohlmann-Rahtz pyridine synthesis, which utilizes enamines and propargyl aldehydes or ketones to construct the substituted pyridine core. researchgate.net Modifications to this method, including the use of Brønsted or Lewis acid catalysis and microwave assistance, have expanded its applicability. researchgate.net
Researchers have successfully synthesized various analogues. For instance, multicomponent reactions have been employed to produce derivatives like methyl 5-(2-hydroxybenzoyl)-2-methylnicotinate. mdpi.com Another example is the synthesis of methyl 6-(4-chlorophenyl)-2-methylnicotinate, a compound of interest in medicinal chemistry. ontosight.ai The synthesis of 5-substituted derivatives of the closely related ethyl 2-methylnicotinate has also been reported, providing insights into substitution patterns at the C5 position. acs.org Furthermore, late-stage functionalization techniques have been applied to conjugate drug fragments and natural products with ethyl 2-methylnicotinate, demonstrating the scaffold's utility in creating complex, biologically relevant molecules. nih.gov
| Derivative Name | Synthetic Strategy | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Substituted Pyridines | Bohlmann-Rahtz Synthesis | Enamines, Propargyl aldehydes/ketones | researchgate.net |
| Methyl 5-(2-hydroxybenzoyl)-2-methylnicotinate | Multicomponent Hantzsch Reaction | 3-Formylchromone, Methyl acetoacetate, Ammonium acetate, Ohmic heating | mdpi.com |
| Methyl 6-(4-chlorophenyl)-2-methylnicotinate | Multi-step synthesis | Formation of pyridine ring, attachment of 4-chlorophenyl group, esterification | ontosight.ai |
| Ethyl 5-(2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-methylnicotinate | Suzuki Coupling | Ethyl 5-bromo-2-methylnicotinate, Boronic acid derivative, Pd catalyst | orientjchem.org |
| Privileged Pyridine Scaffolds | (Aza)indole Ring Cleavage | N-substituted 3-formyl (aza)indoles, β-ketoesters/sulfones | nih.gov |
Preparation of Novel Pyridine Derivatives for Compound Library Development
The principles of combinatorial chemistry, which enable the rapid synthesis of a large number of compounds, are highly applicable to this compound. wikipedia.orgresearchgate.net By preparing libraries of related pyridine derivatives, researchers can efficiently screen for compounds with desired biological activities. The "one bead, one compound" method, a cornerstone of combinatorial synthesis, allows for the creation of millions of potential drug candidates simultaneously. youtube.com
The synthesis of nicotinamide (B372718) derivatives, which can be derived from methyl nicotinate (B505614), for pharmaceutical research exemplifies this approach. nih.gov Enzymatic synthesis in continuous-flow microreactors has emerged as a green and efficient strategy for producing libraries of nicotinamide derivatives from methyl nicotinate and various amines. nih.gov This method offers high yields and significantly shorter reaction times compared to traditional batch processes. nih.gov The Bohlmann-Rahtz synthesis and its modifications are also well-suited for generating pyridine libraries for high-throughput screening. researchgate.net
| Library Type | Synthetic Approach | Key Features | Reference |
|---|---|---|---|
| Nicotinamide Derivatives | Enzymatic synthesis in continuous-flow microreactors | Green chemistry, high yields (81.6–88.5%), rapid synthesis | nih.gov |
| Substituted Pyridines | Bohlmann-Rahtz Synthesis | Core synthetic route for diverse pyridine structures | researchgate.net |
| Small Molecule Libraries | Combinatorial Chemistry ("one bead, one compound") | Systematic synthesis of a large number of compounds for screening | wikipedia.orgyoutube.com |
Introduction of Heteroatom Modifications (e.g., sulfur-containing analogues)
Introducing heteroatoms, particularly sulfur, into the this compound structure can significantly alter its electronic properties and potential for biological interactions. The synthesis of thio-analogues has been an area of active investigation.
One approach involves the introduction of a thioether linkage. For example, 2-(1-adamantylthio)nicotinic acid and its derivatives have been synthesized and studied for their vasorelaxant properties. mdpi.com Similarly, a library of nicotinic acid derivatives featuring (thio)ether functionalities at the 6-position of the pyridine ring has been created to explore their potential as enzyme inhibitors. unimi.it Another strategy involves the reaction of methyl nicotinate with hydrazine (B178648) hydrate (B1144303) to form nicotinoyl hydrazine, which can then be condensed with other molecules or reacted with thiourea (B124793) to create more complex sulfur-containing derivatives. jocpr.comunishivaji.ac.in The synthesis of thiourea derivatives of nicotinic acid, incorporating fragments of natural alkaloids, has also been reported, highlighting the diverse structural possibilities. researchgate.net
| Analogue Type | Synthetic Method | Position of Modification | Reference |
|---|---|---|---|
| 2-(1-Adamantylthio)nicotinic acid | Deoxydative substitution of nicotinic acid N-oxides | Position 2 | mdpi.com |
| 6-(Thio)ether Nicotinic Acid Derivatives | Nucleophilic substitution with thiophenols | Position 6 | unimi.it |
| Nicotinoyl Hydrazine Derivatives | Reaction of methyl nicotinate with hydrazine hydrate | Ester group modification | jocpr.comunishivaji.ac.in |
| Thiourea Derivatives | Reaction with thiourea or isothiocyanates | Various | jocpr.comresearchgate.net |
Halogenation Strategies for Modulating Electronic and Steric Properties
Halogenation is a powerful tool for fine-tuning the electronic and steric characteristics of the this compound scaffold. The introduction of halogen atoms can influence molecular conformation, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Various halogenated derivatives have been synthesized. For example, methyl 4-bromo-6-methylnicotinate can be prepared via the bromination of methyl 6-methylnicotinate (B8608588) using phosphoryl tribromide. Similarly, ethyl 4-bromo-2-methylnicotinate is synthesized through the bromination of 2-methylnicotinic acid followed by esterification. smolecule.com Chlorination can also be achieved at different positions. Methyl 2-chloro-4-methylnicotinate can be synthesized by treating methyl nicotinate with a chlorinating agent like thionyl chloride. smolecule.com More complex derivatives, such as methyl 6-chloro-2-(chloromethyl)nicotinate, can be prepared using reagents like thionyl chloride or phosphorus oxychloride, which allows for chlorination at both the ring and the methyl group. These halogenated intermediates are valuable for further synthetic transformations, such as cross-coupling reactions, to introduce additional diversity. smolecule.com
| Halogenated Derivative | Halogenation Strategy | Key Reagent | Reference |
|---|---|---|---|
| Methyl 4-bromo-6-methylnicotinate | Bromination of methyl 6-methylnicotinate | Phosphoryl tribromide (POBr₃) | |
| Ethyl 4-bromo-2-methylnicotinate | Bromination of 2-methylnicotinic acid | Bromine | smolecule.com |
| Methyl 2-chloro-4-methylnicotinate | Chlorination of methyl nicotinate | Thionyl chloride (SOCl₂) | smolecule.com |
| Methyl 6-chloro-2-(chloromethyl)nicotinate | Chlorination of methyl nicotinate derivative | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) |
Emerging Research Directions and Future Perspectives for Methyl 2 Methylnicotinate
Development of Sustainable and Atom-Economical Synthetic Routes
A significant future direction in the synthesis of Methyl 2-methylnicotinate and related pyridine (B92270) derivatives is the adoption of green and atom-economical principles. Traditional methods are often limited by harsh conditions, low yields, and environmental concerns, prompting a shift towards more sustainable alternatives. ijarsct.co.in Research is increasingly focused on transition-metal-catalyzed C-H bond functionalization, which provides a direct and efficient pathway for preparing substituted pyridines with minimal waste. nih.gov For instance, rhodium-catalyzed intramolecular C-H functionalization has been shown to be effective for creating complex bicyclic pyridines. nih.gov
Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are another prominent atom-economical method for assembling the pyridine ring. scg.chbohrium.com These reactions can proceed under mild conditions, sometimes photochemically, to regioselectively produce highly substituted pyridines. scg.ch The development of air-stable cobalt precatalysts further enhances the practicality of these methods for large-scale synthesis. bohrium.com
Enzymatic and biocatalytic approaches are also gaining traction. The use of enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), in continuous-flow microreactors represents a green and efficient strategy for synthesizing nicotinamide (B372718) derivatives from methyl nicotinate (B505614) precursors. nih.gov This method offers high yields, significantly shorter reaction times, and the use of environmentally benign solvents. nih.gov Furthermore, new synthetic routes are being designed to avoid hazardous reagents; for example, a patented method for preparing 2-methylnicotinate esters circumvents the use of malodorous and toxic acrolein. google.com
| Method | Catalyst/Reagent | Key Advantages | Relevant Compounds |
| C-H Functionalization | Rhodium complexes | High atom economy, direct functionalization of pyridine core. nih.gov | Substituted Pyridines, Bicyclic Pyridines nih.gov |
| [2+2+2] Cycloaddition | Cobalt precatalysts | High atom economy, regioselective, mild conditions. scg.chbohrium.com | Polysubstituted Borylated/Silylated Pyridines scg.ch |
| Enzymatic Amidation | Novozym® 435 | Green (mild conditions, eco-friendly solvent), high yield, rapid, continuous flow. nih.gov | Nicotinamide Derivatives nih.gov |
| Solvent-Free C-H Functionalization | N/A (thermal) | Solvent- and halide-free, high atom economy. rsc.org | Pyridine-2-yl Substituted Ureas rsc.org |
Exploration of Novel Reactivity Modes and Unconventional Reaction Conditions
Future research will delve into novel reactivity patterns and the use of unconventional energy sources to access new chemical space for pyridine derivatives. Photochemical methods, in particular, are emerging as a powerful tool. ijarsct.co.in Recent studies have demonstrated a novel photochemical functionalization of pyridines that proceeds via pyridinyl radicals, generated from the single-electron reduction of pyridinium (B92312) ions. acs.org This mechanism allows for C(sp²)–C(sp³) bond formation with positional selectivity that is distinct from classical Minisci chemistry. acs.org Another unique photochemical reaction involves the [4+4] photodimerization of 2-alkoxynicotinates to form cage-like structures, a transformation highly dependent on the substitution pattern of the pyridine ring. acs.org
Microwave irradiation is also being employed to accelerate reactions and improve yields in a more environmentally friendly manner. mdpi.com A one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a fast and efficient route to highly functionalized pyridines. mdpi.com This process proceeds through a cascade of condensation, addition, cyclization, and aromatization steps. mdpi.com
Researchers are also uncovering unexpected reactivity under established conditions. For example, an alternative metal-free amination pathway has been discovered under Kröhnke pyridine synthesis conditions, leading to 3-trifluoromethyl aniline (B41778) derivatives as the major products instead of the expected pyridines. rsc.org Exploring these unconventional pathways will be crucial for developing novel transformations and accessing diverse molecular architectures from simple precursors.
| Reaction Condition | Transformation Type | Key Feature |
| Photochemistry | C-H Functionalization via Pyridinyl Radicals | Novel mechanism with distinct regioselectivity compared to Minisci reaction. acs.org |
| Photochemistry | [4+4] Dimerization | Formation of complex cage-like photodimers from 2-alkoxynicotinates. acs.org |
| Microwave Irradiation | One-Pot, Three-Component Synthesis | Rapid, efficient, and environmentally benign route to highly functionalized pyridines. mdpi.com |
| Metal-Free Annulation | Amination/Annulation | Unexpected formation of aniline derivatives under Kröhnke pyridine synthesis conditions. rsc.org |
Advanced Applications in Synthetic Methodology Development
Beyond being synthetic targets, this compound and its analogs are poised to become valuable building blocks in the development of new synthetic methodologies. A key emerging strategy involves using functionalization reactions at the earliest possible stage on the native pyridine ring, rather than as a late-stage modification. nih.gov For instance, a practical and highly regioselective C-4 alkylation of pyridines has been developed using a temporary blocking group derived from fumarate, enabling classic Minisci reactions to proceed with exquisite control under acid-free conditions. nih.gov This approach streamlines the synthesis of complex polysubstituted pyridines. nih.gov
The dearomatization of nicotinate salts is another powerful strategy for creating highly functionalized, non-aromatic heterocyclic structures. Catalyst-controlled enantioselective and regiodivergent additions of nucleophiles to N-alkyl nicotinate salts can produce valuable 1,2-dihydropyridine products. nih.gov These chiral products can be further derivatized, as demonstrated in the formal synthesis of the natural product deoxylasubine II. nih.gov
Furthermore, derivatives of this compound serve as key intermediates in multi-step syntheses of complex molecules. For example, a ketone derived from methyl 6-methylnicotinate (B8608588) was a crucial precursor in the development of a novel pyridine construction method used to synthesize a COX-2 inhibitor. researchgate.net The development of robust, scalable routes to key intermediates like ethyl 6-chloro-5-cyano-2-methylnicotinate is critical for supporting the manufacture of clinical drug candidates. acs.org
Integration with High-Throughput Screening and Automated Synthesis Platforms
The future of drug discovery and process development involving this compound will be heavily influenced by high-throughput and automated technologies. High-throughput screening (HTS) of pyridine derivative libraries has proven effective in identifying novel bioactive compounds. nih.govresearchgate.net For instance, a large-scale HTS program using a unique double-reporter system identified a new class of potent antibacterial agents based on a 5-oxo-4H-pyrrolo[3,2-b]pyridine scaffold. nih.govresearchgate.net Similarly, virtual HTS, a structure-based drug discovery approach, successfully identified pyridine derivatives as potential inhibitors of fatty acid synthase (FASN) for anticancer applications. nih.gov
The synthesis of these extensive libraries is increasingly reliant on automated platforms. Automated synthesis enables the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. researchgate.net A fully automated synthesis of an 18F-labelled pyridine-based alkylating agent has been developed, showcasing the potential for producing complex probes and radiolabelled compounds with high efficiency and specific activity. researchgate.net The integration of automated workflows can also accelerate reaction discovery itself, as demonstrated by the use of a high-throughput, automated system to uncover a novel photoredox-catalyzed C-H arylation reaction. acs.org This synergy between HTS and automated synthesis will be essential for rapidly exploring the chemical space around the this compound core and identifying new lead compounds for therapeutic and other applications.
| Technology | Application Area | Example Outcome |
| High-Throughput Screening (HTS) | Antibacterial Discovery | Identification of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as novel antibacterial agents. nih.govresearchgate.net |
| Virtual HTS | Anticancer Drug Discovery | Identification of pyridine derivatives as inhibitors of Fatty Acid Synthase (FASN). nih.gov |
| Orthogonal Screening Methods | Enzyme Inhibitor Profiling | Screening of pyridine derivatives against human H₂S-synthesizing enzymes to find selective inhibitors. researchgate.net |
| Automated Synthesis | Radiochemistry / Probe Synthesis | Fully automated synthesis of an 18F-labelled pyridine-based alkylating agent for oligonucleotide conjugation. researchgate.net |
Expanding the Scope of Derivatization for Functional Material Design
While the primary applications of this compound derivatives have been in pharmaceuticals and agrochemicals, a burgeoning area of research is their use as building blocks for novel functional materials. ijarsct.co.inresearchgate.net The inherent chemical handles of this compound—the pyridine nitrogen, the aromatic ring, the methyl group, and the methyl ester—provide multiple sites for derivatization, making it a versatile scaffold for materials science.
The pyridine ring is an excellent ligand for metal ions, suggesting that derivatives of this compound could be used to construct metal-organic frameworks (MOFs) or other coordination polymers. numberanalytics.com By modifying the substituents on the ring, it is possible to tune the steric and electronic properties of the ligand, thereby controlling the structure and function of the resulting material for applications in gas storage, catalysis, or sensing.
Furthermore, pyridine-containing compounds can be incorporated into polymers. researchgate.net Derivatization of this compound to introduce polymerizable groups (e.g., vinyl or acrylate (B77674) functionalities) could yield monomers for the synthesis of functional polymers. These materials could possess unique optical, electronic, or thermal properties derived from the incorporated pyridine units, making them suitable for applications in electronics, coatings, or advanced composites. The development of new synthetic methodologies, as discussed previously, will be critical to efficiently creating the diverse range of derivatives needed to explore these material science applications.
| Material Type | Required Derivatization | Potential Function/Application |
| Metal-Organic Frameworks (MOFs) | Conversion of ester to carboxylic acid; addition of other coordinating groups. | Gas storage, heterogeneous catalysis, chemical sensing. numberanalytics.com |
| Functional Polymers | Introduction of a polymerizable group (e.g., vinyl, acrylate). | Optoelectronics, specialty coatings, polymer-supported catalysts. researchgate.net |
| Chiral Stationary Phases | Enantioselective functionalization of the pyridine core. | Chromatographic separation of enantiomers. |
| Organic Light-Emitting Diodes (OLEDs) | Synthesis of extended, conjugated systems. | Emitter or host materials in OLED devices. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 2-methylnicotinate with high yield and purity?
- Methodological Answer :
- Reaction Design : Use esterification of 2-methylnicotinic acid with methanol under acidic catalysis (e.g., sulfuric acid) at reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Employ vacuum distillation or column chromatography to isolate the product. Verify purity using HPLC (≥98% purity threshold) and characterize via H/C NMR spectroscopy to confirm structural integrity .
- Documentation : Follow guidelines for reporting synthetic procedures, including reagent sources, reaction times, and spectral data, as outlined in chemistry journal standards .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation. Use desiccants to minimize moisture exposure .
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Refer to GHS hazard codes (e.g., H315 for skin irritation) and emergency protocols in safety data sheets .
- Stability Testing : Conduct accelerated stability studies under varying temperatures (25°C, 40°C) and humidity levels (60% RH) for 1–3 months, analyzing degradation products via LC-MS .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy : Confirm molecular structure and purity by comparing chemical shifts with reference data (e.g., NIST Chemistry WebBook ).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using EI-MS or ESI-MS.
- Secondary Techniques :
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.
- HPLC-DAD : Quantify impurities using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting data regarding the reactivity of this compound under varying pH conditions be systematically reconciled?
- Methodological Answer :
- Meta-Analysis Framework :
Literature Review : Aggregate studies from databases like PubMed and SciFinder, filtering for experimental conditions (pH range, solvent systems) .
Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate study quality, focusing on allocation concealment and blinding (e.g., trials with unclear methods may overestimate reactivity by 30–41% ).
Statistical Harmonization : Use random-effects models to pool data, adjusting for covariates like temperature and catalyst type .
Q. What advanced spectroscopic methods can elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Techniques :
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, critical for understanding solid-state reactivity .
- DFT Calculations : Simulate electron density maps using Gaussian software to predict reactive sites (e.g., ester group vs. pyridine ring) .
- Validation : Cross-reference computational results with experimental IR/Raman spectra to confirm vibrational modes .
Q. How should researchers design experiments to assess the ecological impact of this compound?
- Methodological Answer :
- Ecotoxicology Protocols :
Acute Toxicity : Perform Daphnia magna immobilization assays (OECD 202) at concentrations 0.1–10 mg/L .
Biodegradation : Use OECD 301F (manometric respirometry) to measure microbial degradation over 28 days.
Data Interpretation : Apply PBT (Persistence, Bioaccumulation, Toxicity) criteria; report soil mobility via log values .
Data Contradiction and Reproducibility
Q. What strategies mitigate reproducibility issues in studies involving this compound?
- Methodological Answer :
- Pre-registration : Document experimental protocols on platforms like Open Science Framework before execution .
- Reagent Standardization : Source chemicals from accredited suppliers (e.g., Sigma-Aldrich) and batch-test for purity .
- Collaborative Validation : Replicate key findings in independent labs, using shared analytical protocols (e.g., identical HPLC gradients) .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
